N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of indole, pyrrolidine, and acetamide groups
Preparation Methods
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Attachment of the Acetamide Group: The acetamide group can be attached through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Final Assembly: The final compound is assembled by linking the indole, pyrrolidine, and acetamide groups through appropriate coupling reactions, often involving reagents like EDCI or DCC for peptide bond formation.
Chemical Reactions Analysis
N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which can reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide group, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the aromatic rings, using palladium catalysts and boronic acids.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Chemical Biology: The compound serves as a tool for probing the mechanisms of action of related bioactive molecules.
Industrial Applications: It may be explored for its potential use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrolidine moieties are known to interact with various biological macromolecules, potentially modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core and exhibit various biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol are structurally related and are used in medicinal chemistry.
Acetamide Derivatives: Compounds like N-phenylacetamide and acetanilide are similar in structure and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-18-8-10-19(11-9-18)14-25-23(28)17-30-22-15-27(21-7-3-2-6-20(21)22)16-24(29)26-12-4-5-13-26/h2-3,6-11,15H,4-5,12-14,16-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNETZTZNTVDGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.